molecular formula C10H12FN3O B7556281 3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one

3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one

Cat. No. B7556281
M. Wt: 209.22 g/mol
InChI Key: IHUJJXHGSIZRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a piperidinone derivative that has been synthesized through various methods and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, it has anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research on 3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one. One area of interest is in the development of more potent derivatives of this compound that can be used in the treatment of cancer and other diseases. Additionally, further studies are needed to determine the exact mechanism of action of this compound and its potential side effects. Finally, the development of novel drug delivery systems that can improve the bioavailability and efficacy of this compound is an area of active research.

Synthesis Methods

The synthesis of 3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one can be achieved through several methods, including the reaction of 3-Fluoropyridine-2-amine with Piperidin-2-one in the presence of a suitable catalyst. Another method involves the reaction of 3-Fluoropyridine-2-amine with 2,2,6,6-tetramethylpiperidin-1-ol to form an intermediate, which is then reacted with Piperidin-2-one to yield the final product.

Scientific Research Applications

3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one has shown potential therapeutic applications in several areas of scientific research. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity and can induce apoptosis in cancer cells. Additionally, it has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

3-[(3-fluoropyridin-2-yl)amino]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O/c11-7-3-1-5-12-9(7)14-8-4-2-6-13-10(8)15/h1,3,5,8H,2,4,6H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUJJXHGSIZRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)NC2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one

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